3,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one
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Overview
Description
3,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one is a bicyclic organic compound with the molecular formula C11H16O It is a derivative of indanone and is characterized by its unique structure, which includes a hexahydroindenone core with two methyl groups at positions 3 and 7a
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as 3,7-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one, using a suitable catalyst like palladium on carbon under hydrogen gas at elevated pressures and temperatures . Another method involves the stereoselective catalytic hydrogenation of a cyclohexanone derivative, followed by protection of the carbonyl group as an ethylene ketal .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,7a-Dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions,
Properties
CAS No. |
60415-97-6 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3,7a-dimethyl-4,5,6,7-tetrahydro-1H-inden-2-one |
InChI |
InChI=1S/C11H16O/c1-8-9-5-3-4-6-11(9,2)7-10(8)12/h3-7H2,1-2H3 |
InChI Key |
HNQZINWBMQDPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2(CC1=O)C |
Origin of Product |
United States |
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